molecular formula C6H9N7 B13277769 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine

Cat. No.: B13277769
M. Wt: 179.18 g/mol
InChI Key: FXORTKILONHWSN-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions would be carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction could produce triazole amines .

Scientific Research Applications

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine exerts its effects involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole rings can coordinate with metal ions, enhancing their catalytic properties in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine is unique due to its dual triazole rings, which provide multiple sites for chemical modification and interaction with other molecules. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C6H9N7

Molecular Weight

179.18 g/mol

IUPAC Name

1-[(1-methyltriazol-4-yl)methyl]triazol-4-amine

InChI

InChI=1S/C6H9N7/c1-12-2-5(8-10-12)3-13-4-6(7)9-11-13/h2,4H,3,7H2,1H3

InChI Key

FXORTKILONHWSN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)CN2C=C(N=N2)N

Origin of Product

United States

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